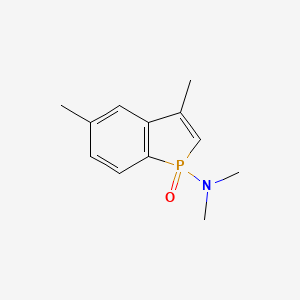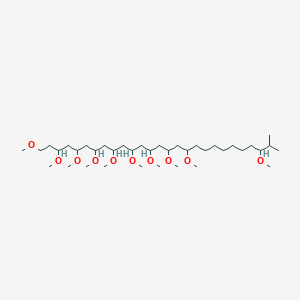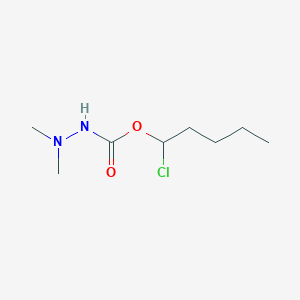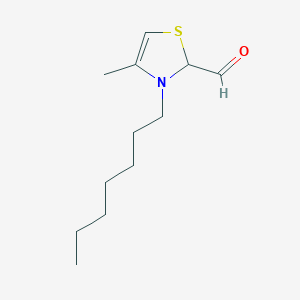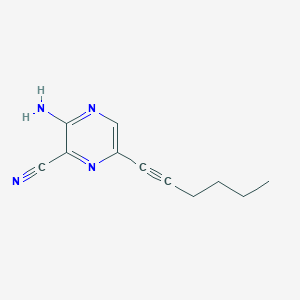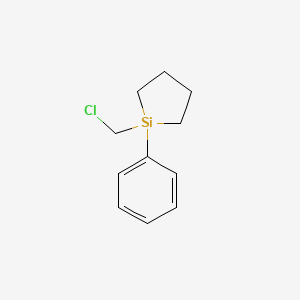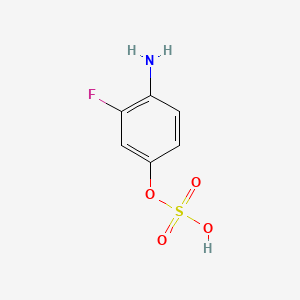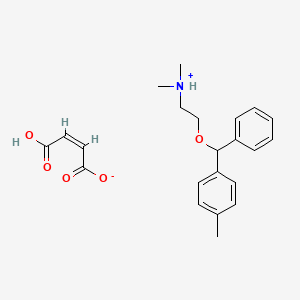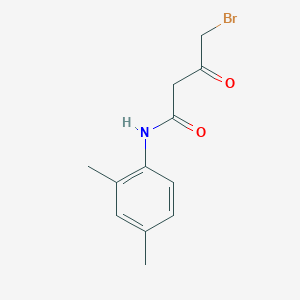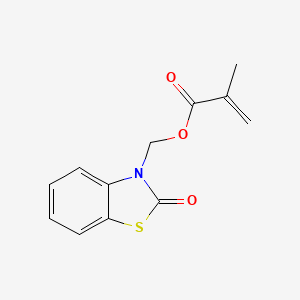![molecular formula C22H44O6 B14337642 2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL CAS No. 99606-43-6](/img/structure/B14337642.png)
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL is a complex organic compound with the molecular formula C21H42O5 . This compound is characterized by its unique structure, which includes a dodecyloxy group attached to a tetraoxacyclotridecane ring. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL typically involves the reaction of dodecyloxy methanol with a tetraoxacyclotridecane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and advanced purification methods to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dodecyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL involves its interaction with specific molecular targets. The dodecyloxy group can interact with hydrophobic regions of biomolecules, while the tetraoxacyclotridecane ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Dodecyloxy)ethoxy]ethanol: Similar in structure but with an ethoxy group instead of a tetraoxacyclotridecane ring.
Sodium laureth sulfate: A surfactant with a similar dodecyloxy group but different overall structure and applications.
Uniqueness
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL is unique due to its combination of a dodecyloxy group and a tetraoxacyclotridecane ring. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
99606-43-6 |
|---|---|
Fórmula molecular |
C22H44O6 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
2-(dodecoxymethyl)-1,4,7,10-tetraoxacyclotridecan-12-ol |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-25-19-22-20-27-16-14-24-13-15-26-17-21(23)18-28-22/h21-23H,2-20H2,1H3 |
Clave InChI |
KLYGTXIQAJSPCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCC1COCCOCCOCC(CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


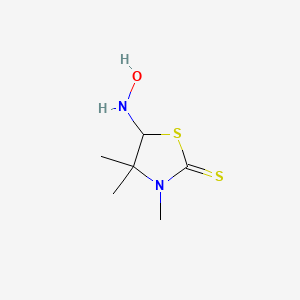

![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
